6-bromo-1,2,3,5-tetrahydro-4,1-benzoxazepine hydrochloride
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Overview
Description
6-bromo-1,2,3,5-tetrahydro-4,1-benzoxazepine hydrochloride is a chemical compound with the molecular formula C9H10BrNO·HCl. It is a derivative of benzoxazepine, a heterocyclic compound containing both nitrogen and oxygen atoms in its ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-1,2,3,5-tetrahydro-4,1-benzoxazepine hydrochloride typically involves the bromination of a suitable precursor followed by cyclization. One common method starts with the bromination of 1,2,3,4-tetrahydro-4,1-benzoxazepine using bromine or a brominating agent under controlled conditions. The resulting bromo derivative is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
6-bromo-1,2,3,5-tetrahydro-4,1-benzoxazepine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex ring structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the bromine atom.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while oxidation with potassium permanganate could produce a ketone or carboxylic acid derivative .
Scientific Research Applications
6-bromo-1,2,3,5-tetrahydro-4,1-benzoxazepine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 6-bromo-1,2,3,5-tetrahydro-4,1-benzoxazepine hydrochloride involves its interaction with specific molecular targets in biological systems. The bromine atom and the benzoxazepine ring structure play crucial roles in its activity. The compound may interact with enzymes, receptors, or other proteins, leading to changes in cellular processes and pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 6-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride
- 6-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride
Uniqueness
6-bromo-1,2,3,5-tetrahydro-4,1-benzoxazepine hydrochloride is unique due to its specific ring structure and the presence of a bromine atom. This combination imparts distinct chemical and biological properties compared to other similar compounds. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
2639445-99-9 |
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Molecular Formula |
C9H11BrClNO |
Molecular Weight |
264.54 g/mol |
IUPAC Name |
6-bromo-1,2,3,5-tetrahydro-4,1-benzoxazepine;hydrochloride |
InChI |
InChI=1S/C9H10BrNO.ClH/c10-8-2-1-3-9-7(8)6-12-5-4-11-9;/h1-3,11H,4-6H2;1H |
InChI Key |
JYCCMGRDBSLUEB-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC2=C(N1)C=CC=C2Br.Cl |
Purity |
95 |
Origin of Product |
United States |
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